5-Fluoro-m-xylene
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Fluoro-m-xylene consists of a benzene ring with two methyl groups and one fluorine atom attached. The IUPAC Standard InChI is InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
5-Fluoro-m-xylene is a flammable liquid with a molecular weight of 124.1555 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Synthesis
3,5-dimethylfluorobenzene is used in chemical synthesis . It serves as a building block in the synthesis of various complex organic compounds. The presence of a fluorine atom makes it a valuable compound in the field of organofluorine chemistry .
Spectroscopy Studies
The compound has been used in spectroscopy studies . Specifically, the rotational spectrum of 2,5-dimethylfluorobenzene, a similar compound, has been investigated using a pulsed molecular jet Fourier transform microwave spectrometer . This kind of research can provide valuable insights into the structure and behavior of the molecule.
Material Science
In material science, 3,5-dimethylfluorobenzene can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics.
Pharmaceutical Industry
Although not directly, 3,5-dimethylfluorobenzene could potentially be used in the pharmaceutical industry. Its derivatives could serve as intermediates in the synthesis of pharmaceuticals .
Agrochemical Industry
Similar to its potential use in the pharmaceutical industry, 3,5-dimethylfluorobenzene could also find applications in the agrochemical industry. It could be used in the synthesis of agrochemicals .
Research and Development
3,5-dimethylfluorobenzene is used in research and development laboratories . It can be used in various experiments and studies to understand its properties and potential applications better .
Safety and Hazards
5-Fluoro-m-xylene is classified as a Category 3 flammable liquid according to the CLP Classification - Regulation (EC) No 1272/2008 . The safety data sheet advises against smoking near this substance and recommends keeping the container tightly closed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Mechanism of Action
Target of Action
3,5-Dimethylfluorobenzene, also known as 5-Fluoro-m-xylene, is a chemical compound with the molecular formula C8H9F . .
Pharmacokinetics
It’s worth noting that the compound’s physical properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,5-dimethylfluorobenzene, factors such as temperature and pH could potentially affect its stability and reactivity . .
properties
IUPAC Name |
1-fluoro-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWIWNUVHNAUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334581 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-m-xylene | |
CAS RN |
461-97-2 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3,5-dimethyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.